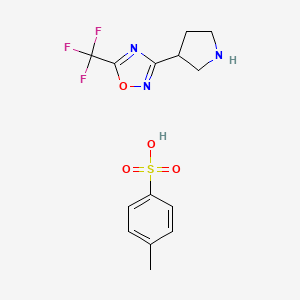

3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate

Description

This compound is characterized by a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidin-3-yl group and at position 5 with a trifluoromethyl (CF₃) group. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and stability. The trifluoromethyl group contributes to metabolic resistance and lipophilicity, while the pyrrolidine moiety may influence stereoelectronic properties and receptor binding.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;3-pyrrolidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O.C7H8O3S/c8-7(9,10)6-12-5(13-14-6)4-1-2-11-3-4;1-6-2-4-7(5-3-6)11(8,9)10/h4,11H,1-3H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDLFYAYBKTQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C2=NOC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate is a derivative of the oxadiazole class, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 379.35 g/mol. The structure features a pyrrolidine ring and a trifluoromethyl group attached to the oxadiazole core, which is known to enhance biological activity.

Anticancer Activity

- Mechanisms of Action : Compounds containing the oxadiazole moiety have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, derivatives of 1,2,4-oxadiazoles have demonstrated inhibitory effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.67 µM to 6.55 µM depending on the specific derivative and cell line tested .

- Case Studies : A study reported that certain oxadiazole derivatives exhibited up to 90% inhibition in breast cancer cell lines (T-47D) at concentrations as low as . Another research highlighted the compound's efficacy against multiple cancer types, including melanoma and leukemia .

Antimicrobial Activity

The oxadiazole derivatives also show promising activity against various microbial strains. For instance:

- Mycobacterium tuberculosis : Some derivatives have demonstrated effectiveness against resistant strains, indicating potential for tuberculosis treatment .

- Antibacterial Properties : Compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting IC50 values in the low micromolar range .

Anti-inflammatory and Analgesic Effects

Research indicates that certain oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) . This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate shows promising metabolic stability and bioavailability. For instance, one derivative exhibited a half-life of approximately 1.63 hours with significant plasma concentrations post-administration .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The trifluoromethyl group in 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole enhances lipophilicity, which can improve cell membrane penetration and increase efficacy against various pathogens. Studies have shown that compounds with similar structures have demonstrated activity against bacteria and fungi, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties

Oxadiazole derivatives have also been studied for their anti-inflammatory effects. The presence of the pyrrolidine ring may contribute to the modulation of inflammatory pathways. In vitro studies have suggested that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

CNS Activity

The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for neurological research. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease. Further research is needed to elucidate its mechanisms of action in the central nervous system .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The trifluoromethyl group contributes to improved thermal resistance and chemical stability, making these materials suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical stability and resistance to solvents, this compound can be utilized in formulating advanced coatings and adhesives. Its incorporation can enhance adhesion properties while providing resistance against environmental degradation .

Agricultural Chemistry Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its biological activity against certain pests. Research indicates that oxadiazole derivatives can disrupt metabolic processes in insects, leading to effective pest control solutions. Field trials are necessary to evaluate efficacy and environmental impact .

Summary of Findings

The diverse applications of 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate highlight its potential across various scientific domains. Its unique structural features contribute to its effectiveness in medicinal chemistry as an antimicrobial and anti-inflammatory agent while also offering advantages in materials science and agricultural applications.

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced cell penetration |

| Anti-inflammatory drugs | Modulation of inflammatory pathways | |

| CNS-related therapies | Potential neuroprotective effects | |

| Material Science | Polymer matrices | Improved thermal stability |

| Coatings and adhesives | Resistance to solvents | |

| Agricultural Chemistry | Pesticides | Disruption of insect metabolism |

Comparison with Similar Compounds

SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)

- Structural Differences : Replaces the pyrrolidinyl group with a thienyl-phenyl-CF₃ substituent and includes a second CF₃ group on the phenyl ring .

- Functional Impact : The thienyl group enhances π-π stacking interactions, making SEW2871 a potent S1P1 receptor agonist. The absence of a basic pyrrolidine reduces polar interactions compared to the target compound.

Pleconaril (WIN 63843)

- Structural Differences : Features a dimethylphenyl-propoxy-isoxazole substituent instead of pyrrolidine and uses a CF₃ group at position 5 of the oxadiazole .

- Functional Impact : The bulky isoxazole-propoxy chain improves enterovirus capsid binding, enabling broad-spectrum antiviral activity. The target compound’s pyrrolidine may offer different steric interactions for viral protease inhibition.

- Synthesis : Pleconaril’s synthesis involves multi-step coupling, whereas the target compound likely employs pyrrolidine nucleophilic substitution.

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Hydrochloride

- Structural Differences : Substitutes the tosylate counterion with HCl and replaces the CF₃-oxadiazole with a phenyl group .

- Functional Impact : The phenyl group increases hydrophobicity, reducing aqueous solubility compared to the tosylate salt. The HCl salt may offer faster dissolution but lower thermal stability.

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Structural Differences : Lacks the pyrrolidine ring and tosylate, instead featuring a chloromethyl group at position 3 .

- Functional Impact : The chloromethyl group provides a reactive site for further derivatization, unlike the stable pyrrolidine in the target compound. The absence of a sulfonate reduces solubility (logP ~3.2 vs. ~1.8 for the target).

- Applications : Primarily an intermediate in synthesis, whereas the target compound is optimized for direct pharmacological use.

Key Comparative Data

Research Findings and Implications

Preparation Methods

Trifluoroacetyl Halide-Mediated Cyclization

A patented method (WO2019020451A1) outlines the synthesis of 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles via hydroxyamidine intermediates. For the target compound:

-

Hydroxyamidine Formation : React 3-(pyrrolidin-3-yl)hydroxyamidine with trifluoroacetyl chloride (TFACl) in solvent-free conditions at 80–120°C.

-

Cyclization : The intermediate undergoes intramolecular cyclodehydration, forming the oxadiazole ring.

-

Salt Formation : The free base is treated with 4-methylbenzenesulfonic acid in ethanol to yield the final product.

Key Conditions :

-

Solvent-free reactions minimize side products.

-

Elevated temperatures (100–120°C) accelerate cyclization.

Amidoxime-Based Heterocyclization

Coupling with Activated Carboxylic Acids

A two-step protocol adapted from PMC7345688 involves:

-

Amidoxime Synthesis : React 3-pyrrolidinecarbonitrile with hydroxylamine hydrochloride in DMSO at 60°C for 12 hours.

-

O-Acylation and Cyclization : Treat the amidoxime with trifluoroacetic anhydride (TFAA) in the presence of triethylamine (TEA), followed by cyclodehydration using tetrabutylammonium fluoride (TBAF) at room temperature.

Reaction Scheme :

Advantages :

-

Mild conditions preserve the pyrrolidine ring.

-

TBAF enhances regioselectivity for 1,2,4-oxadiazole formation.

Microwave-Assisted Synthesis

One-Pot Oxadiazole Formation

A green chemistry approach (IJPSJournal) uses microwave irradiation to accelerate the reaction:

-

Microwave Reactor Setup : Combine 3-pyrrolidinecarboxamidoxime and trifluoroacetyl chloride in N-methyl-2-pyrrolidone (NMP).

-

Irradiation : Heat at 150°C for 15 minutes under 300 W microwave power.

-

Work-Up : Neutralize with aqueous NaHCO₃ and isolate the product via filtration.

Efficiency :

Salt Formation with 4-Methylbenzenesulfonic Acid

The final step involves protonating the pyrrolidine nitrogen:

-

Acid Addition : Dissolve 3-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole in anhydrous dichloromethane.

-

Precipitation : Add 4-methylbenzenesulfonic acid monohydrate (1.1 eq) and stir at 25°C for 2 hours.

-

Isolation : Filter and wash with cold ether to obtain the sulfonate salt (purity >96%).

Analytical Data :

-

Melting Point : 192–194°C (decomposition).

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, oxadiazole), 3.45–3.60 (m, 4H, pyrrolidine), 2.32 (s, 3H, CH₃ from toluenesulfonate).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Trifluoroacetyl Halide | Solvent-free, 120°C | 85 | 95 | High |

| Amidoxime Cyclization | TBAF, RT | 78 | 97 | Moderate |

| Microwave-Assisted | NMP, 150°C | 88 | 96 | High |

Key Insights :

-

Solvent-free and microwave methods offer superior yields and scalability.

-

TBAF-mediated cyclization is preferable for lab-scale synthesis due to mild conditions.

Challenges and Optimization Strategies

-

Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated using bulky bases (e.g., TBAF).

-

Trifluoromethyl Stability : Avoid prolonged exposure to strong acids/bases to prevent defluorination.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amidoximes .

Q & A

What are the key considerations for designing a synthetic route for this compound?

Methodological Answer:

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization between amidoximes and activated carboxylic acid derivatives. For example:

- Reagent Selection : Use NaH or Cs₂CO₃ as a base to deprotonate amidoximes, facilitating nucleophilic attack on ester or nitrile precursors .

- Solvent Optimization : Anhydrous THF or ethanol under argon prevents side reactions (e.g., hydrolysis) and ensures high yields .

- Catalysis : Palladium or copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) are critical for coupling reactions involving alkynes or aryl halides .

- Purification : Silica gel chromatography or HPLC ensures purity, with NMR (¹H, ¹³C, ¹⁹F) and HRMS for structural validation .

How can structural discrepancies in NMR data be resolved during characterization?

Methodological Answer:

Discrepancies in NMR spectra may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- 2D NMR Techniques : Use COSY or HSQC to assign overlapping proton and carbon signals, particularly in pyrrolidine or trifluoromethyl groups .

- Variable Temperature NMR : Identify conformational changes by analyzing peak splitting at different temperatures .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-(4-methylphenyl)-1,2,4-oxadiazole derivatives) to validate chemical shifts .

What in vitro models are suitable for evaluating the compound’s antiviral or anticancer activity?

Methodological Answer:

- Cell Line Selection : Use cancer cell lines (e.g., T47D breast cancer) or virus-infected cells (e.g., SARS-CoV-2 Vero E6) to assess cytotoxicity or replication inhibition .

- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G₁ phase arrest in T47D cells treated with oxadiazole derivatives) .

- Enzymatic Assays : Measure caspase activation or receptor binding (e.g., α7 nicotinic acetylcholine receptor) to elucidate mechanisms .

How can structure-activity relationships (SAR) guide the optimization of this compound?

Advanced Research Focus:

- Core Modifications : Replace the pyrrolidine ring with quinuclidine to enhance receptor binding affinity, as seen in α7 nicotinic receptor activators .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability and target engagement .

- Heterocyclic Variants : Substitute phenyl groups with pyridyl or thiophene rings to modulate solubility and potency, as demonstrated in anticancer SAR studies .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Focus:

- Dose-Response Validation : Replicate assays at multiple concentrations to rule out false negatives/positives .

- Target Identification : Use photoaffinity labeling (e.g., with 4l in ) to confirm direct interaction with molecular targets like TIP47 .

- Model Specificity : Compare results across diverse cell lines or animal models (e.g., MX-1 tumor models) to assess compound selectivity .

What strategies improve the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

- Salt Formation : Utilize sulfonate counterions (e.g., 4-methylbenzenesulfonate) to enhance aqueous solubility .

- Prodrug Design : Introduce ester or phosphate groups at metabolically labile sites to improve bioavailability .

- Co-Solvent Systems : Use DMSO/PEG mixtures in preclinical formulations to balance solubility and stability .

How can multivariate experimental designs optimize synthesis and bioactivity?

Advanced Research Focus:

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst ratio) to identify optimal conditions for yield and purity .

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .

- High-Throughput Screening : Test compound libraries against multiple targets (e.g., kinases, viral proteases) to uncover polypharmacology .

What analytical methods validate purity and stability under storage conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of oxadiazole rings) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and identify decomposition thresholds .

- NMR Stability Studies : Track chemical integrity by comparing spectra before and after long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.